molecular formula C5H14N2S2 B122101 Bis(2-aminoethylthio)methane CAS No. 22907-27-3

Bis(2-aminoethylthio)methane

Cat. No.: B122101
CAS No.: 22907-27-3
M. Wt: 166.3 g/mol
InChI Key: KJNRRILYMLFXMY-UHFFFAOYSA-N
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Description

Bis(2-aminoethylthio)methane is an organic compound with the molecular formula C5H14N2S2 and a molecular weight of 166.3 g/mol . This compound is characterized by the presence of two amino groups and two sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is γ-glutamylcysteine synthetase , the first enzyme in the glutathione biosynthesis pathway . This enzyme plays a crucial role in the production of glutathione, a powerful antioxidant that protects cells from damage by reactive oxygen species.

Mode of Action

2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine interacts with its target enzyme by acting as a potential inhibitor . This means it binds to the enzyme and reduces its activity, thereby decreasing the production of glutathione.

Biochemical Pathways

By inhibiting γ-glutamylcysteine synthetase, 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine affects the glutathione biosynthesis pathway . This can lead to a decrease in the levels of glutathione in the cell, which may affect various downstream effects such as the cell’s ability to detoxify harmful compounds and resist oxidative stress.

Pharmacokinetics

The compound’s solubility in chloroform, dichloromethane, and dmso (when heated) suggests that it may be well-absorbed and distributed in the body

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine. For instance, the compound’s solubility and stability might be affected by changes in temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyls

Properties

IUPAC Name

2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2S2/c6-1-3-8-5-9-4-2-7/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNRRILYMLFXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCSCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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